molecular formula C5H9BrO2 B1582602 Methyl 3-bromobutanoate CAS No. 21249-59-2

Methyl 3-bromobutanoate

Cat. No. B1582602
CAS RN: 21249-59-2
M. Wt: 181.03 g/mol
InChI Key: WJYBMWHJTZBYSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-bromobutanoate is used as an intermediate in the synthesis of various compounds such as 3-bromo-2-methylpropionic acid and 3-bromo-2-methylpropanol . It is also used in the production of pharmaceuticals such as antihistamines, antiepileptics, and antiviral drugs . Furthermore, it is used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and cardiovascular drugs .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromobutanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 149.9±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-bromobutanoate are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

Methyl 3-bromobutanoate has a density of 1.4±0.1 g/cm3, a boiling point of 149.9±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 77.4±10.2 °C . Its index of refraction is 1.454, and it has a molar refractivity of 34.7±0.3 cm3 .

Scientific Research Applications

  • Organic Synthesis Intermediate : Methyl 3-bromobutanoate can be used as an intermediate in organic synthesis . It can be used to create more complex molecules in a variety of chemical reactions.

  • Pesticide : It can also be used in the formulation of pesticides . The specific type of pesticide and its use would depend on the other ingredients in the formulation.

  • Catalyst : Methyl 3-bromobutanoate can be used as a catalyst in certain chemical reactions . The exact nature of these reactions would depend on the other reactants and conditions.

  • Solvent : This compound can also be used as a solvent . Solvents are substances that can dissolve other substances, and they are crucial in many areas of science and industry.

  • Pharmaceuticals : Methyl 3-bromobutanoate can be used in the synthesis of pharmaceuticals . The specific drugs and their uses would depend on the other ingredients in the formulation.

  • Perfumes and Fragrances : This compound can also be used in the formulation of perfumes and fragrances . The specific scent and its use would depend on the other ingredients in the formulation.

Safety And Hazards

Methyl 3-bromobutanoate is a combustible liquid and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

methyl 3-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBMWHJTZBYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885165
Record name Butanoic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromobutanoate

CAS RN

21249-59-2
Record name Butanoic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21249-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-bromo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021249592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-bromo-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.252
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Mitani, O Tachizawa, H Takeuchi… - The Journal of Organic …, 1989 - ACS Publications
… la, lb, and lh were prepared by reductive silylation of ethyl3-chloropropionate, methyl 3-bromobutanoate, and ethyl 2- methyl-3-bromobutanoate, respectively, according to the method of …
Number of citations: 8 pubs.acs.org
V Schurig, A Ossig, R Link - Journal of High Resolution …, 1988 - Wiley Online Library
… Thus, racemic methyl 3-bromobutanoate exhibits a separation factor of a = 1.09 on 2 (0.08~ in OV 101, 18 m x 0.25 mm) at 45 “C and the absolute configuration of the first eluting …
MB McGinnis - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J Modranka, J Li, A Parchina, M Vanmeert… - …, 2019 - Wiley Online Library
Since the discovery of a flavin‐dependent thymidylate synthase (ThyX or FDTS) that is absent in humans but crucial for DNA biosynthesis in a diverse group of pathogens, the enzyme …
AF Parsons - 2013 - books.google.com
KEYNOTES IN Organic Chemistry KEYNOTES IN Organic Chemistry SECOND EDITION This concise and accessible textbook provides notes for students studying chemistry and …
Number of citations: 25 books.google.com

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